molecular formula C7H4N2O2S B2389120 2-Cyano-3-(thiazol-5-yl)acrylic acid CAS No. 1567641-47-7

2-Cyano-3-(thiazol-5-yl)acrylic acid

Cat. No. B2389120
CAS RN: 1567641-47-7
M. Wt: 180.18
InChI Key: SOTSJYLMOAUIJQ-ORCRQEGFSA-N
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Description

“2-Cyano-3-(thiazol-5-yl)acrylic acid” is a chemical compound with the molecular formula C7H4N2O2S . It has a molecular weight of 180.19 . The IUPAC name for this compound is (E)-2-cyano-3-(thiazol-2-yl)acrylic acid .


Synthesis Analysis

The synthesis of “2-Cyano-3-(thiazol-5-yl)acrylic acid” involves several steps. The cyclization of 3 to 1,2,4-thiadiazole derivative 4 was performed by bromination followed by treatment with potassium thiocyanate . A mixture of 3a-i (10 mmol) and ethyl 2-cyano-3,3-bis (methylthio)acrylate (10 mmol) in 10 mL of DMF and anhydrous potassium carbonate (10 mmol) was stirred at room temperature for 1 h .


Molecular Structure Analysis

The InChI code for “2-Cyano-3-(thiazol-5-yl)acrylic acid” is 1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+ . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Cyano-3-(thiazol-5-yl)acrylic acid” is a solid at room temperature . It has a boiling point of 371.7°C at 760 mmHg . The compound has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -6.78 cm/s .

Safety and Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

(E)-2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTSJYLMOAUIJQ-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=N1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(thiazol-5-yl)acrylic acid

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